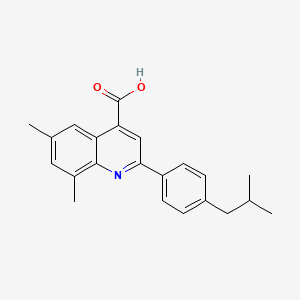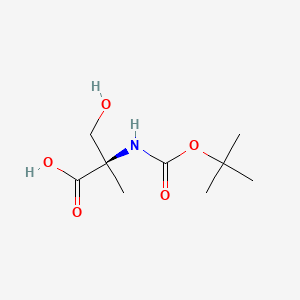
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, also known as 4-IBPQC, is a synthetic, non-steroidal compound with potential applications in a variety of scientific research fields. 4-IBPQC has been studied for its potential use in drug development, as a chemical tool, and as a reagent for various biochemical and physiological processes.
科学的研究の応用
Synthesis and Mechanism One study discusses the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl- and aroylpyruvic acids, proposing a formation mechanism based on ab initio quantum-chemical calculations (Rudenko et al., 2012). This approach might offer insights into synthesizing related compounds, including 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, by highlighting the potential mechanisms and synthetic routes.
Structural Characterization Another significant aspect of research involves the structural characterization of organotin(IV) carboxylates based on amide carboxylic acids, demonstrating diverse molecular architectures through various coordination modes and supramolecular interactions (Xiao et al., 2013). This study suggests that amide carboxylic acids, similar in functionality to the carboxylic acid group in 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, can lead to complex structures with potential applications in materials science and coordination chemistry.
作用機序
Target of Action
The compound “2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is structurally similar to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
As an NSAID, this compound likely works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to decreased inflammation, pain, and fever .
Pharmacokinetics
The absorption of ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of COX enzymes, leading to a decrease in prostaglandin production . This results in cellular effects such as reduced inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, individual factors such as age, sex, health status, and genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics .
特性
IUPAC Name |
6,8-dimethyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-13(2)9-16-5-7-17(8-6-16)20-12-19(22(24)25)18-11-14(3)10-15(4)21(18)23-20/h5-8,10-13H,9H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTUESDPDNFWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)


![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)







